molecular formula C9H17ClF2N2O B6144910 N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride CAS No. 2648941-86-8

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride

Cat. No. B6144910
CAS RN: 2648941-86-8
M. Wt: 242.7
InChI Key:
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Description

“N-(3-Aminopropyl)methacrylamide hydrochloride” is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .


Synthesis Analysis

This compound can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .


Molecular Structure Analysis

The molecular formula of “N-(3-Aminopropyl)methacrylamide hydrochloride” is C7H14N2O.HCl, and its molecular weight is 178.66 .


Chemical Reactions Analysis

Surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl) methacrylamide hydrochloride (APMH) was carried out to prepare microgels functionalized with primary amines .


Physical And Chemical Properties Analysis

“N-(3-Aminopropyl)methacrylamide hydrochloride” is a solid at 20 degrees Celsius. It should be stored under inert gas at a temperature between 0-10°C. It is air sensitive, hygroscopic, and heat sensitive .

Mechanism of Action

The primary amine group in the compound is particularly useful for bioconjugation . It has the potential for binding with anionic moieties on oligonucleotides, proteins, or enzymes .

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

There is potential for this compound in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with N-methyl-1,3-propanediamine followed by conversion of the resulting amide to the hydrochloride salt.", "Starting Materials": [ "3,3-difluorocyclobutanecarboxylic acid", "N-methyl-1,3-propanediamine", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: 3,3-difluorocyclobutanecarboxylic acid is reacted with N-methyl-1,3-propanediamine in diethyl ether to form N-(3-aminopropyl)-3,3-difluorocyclobutanecarboxamide.", "Step 2: The resulting amide is dissolved in methanol and treated with hydrochloric acid to form N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride.", "Step 3: The hydrochloride salt is isolated by filtration and washing with cold methanol.", "Step 4: The isolated product is dried under vacuum to obtain the final compound." ] }

CAS RN

2648941-86-8

Product Name

N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride

Molecular Formula

C9H17ClF2N2O

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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